1-Methoxy-5-(methoxymethoxy)naphthalene
Description
Properties
CAS No. |
78176-48-4 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-methoxy-5-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C13H14O3/c1-14-9-16-13-8-4-5-10-11(13)6-3-7-12(10)15-2/h3-8H,9H2,1-2H3 |
InChI Key |
NWUFCGWERRTABC-UHFFFAOYSA-N |
SMILES |
COCOC1=CC=CC2=C1C=CC=C2OC |
Canonical SMILES |
COCOC1=CC=CC2=C1C=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
1-Methoxynaphthalene (CAS 2216-69-5) :
- Structure : Methoxy group at position 1.
- Properties : Molecular weight 158.20 g/mol, boiling point 135–137°C (12 mmHg) .
- Applications : Used as a precursor in adamantane-substituted naphthalenes (e.g., 4-(1-adamantyl)-1-methoxynaphthalene) via Friedel-Crafts alkylation .
- Key Difference : The absence of the methoxymethoxy group at position 5 reduces steric hindrance and alters reactivity in electrophilic substitution reactions.
- 2-Methoxy-1-nitronaphthalene: Structure: Methoxy at position 2, nitro (-NO₂) at position 1. Synthesis: Nitration of 1-methoxynaphthalene with bismuth nitrate in CH₂Cl₂ . Crystal Structure: Features dihedral angles of 65.9–89.9° between nitro and naphthalene rings, with weak C–H∙∙∙O and π-π interactions stabilizing the lattice . Applications: Intermediate in naproxen (anti-inflammatory drug) synthesis .
Analogues with Alternative Functional Groups
- 1-Methoxy-4-(methoxymethyl)naphthalene (CAS 112929-92-7): Structure: Methoxymethyl (-CH₂OCH₃) at position 3. Properties: Molecular formula C₁₃H₁₄O₂, InChIKey XQYDBEBIQTYOCC-UHFFFAOYSA-N .
1,4-Dimethoxy-5-(methoxymethoxy)naphthalene :
Adamantane-Substituted Derivatives
- 4-(1-Adamantyl)-1-methoxynaphthalene: Structure: Adamantyl group at position 4, methoxy at position 1. Synthesis: Friedel-Crafts alkylation of 1-methoxynaphthalene with 1-adamantanol . Properties: The bulky adamantyl group increases thermal stability and may alter UV-Vis absorption profiles due to extended conjugation.
Comparative Data Table
*Calculated based on formula.
Key Findings and Implications
Substituent Position and Reactivity: Methoxy groups at positions 1 or 2 direct electrophilic substitution to positions 4 or 8 in naphthalene, respectively .
Functional Group Impact :
- Nitro groups (e.g., in 2-methoxy-1-nitronaphthalene) deactivate the ring, making it less reactive toward electrophiles but useful for pharmaceutical intermediates .
- Adamantyl substituents enhance thermal stability and may improve material properties in polymers .
Synthetic Utility :
- Methoxymethylation (MOMCl) is a versatile strategy for protecting hydroxyl groups or modifying solubility .
Q & A
Q. What are the optimal synthetic routes for 1-Methoxy-5-(methoxymethoxy)naphthalene, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or methoxymethylation of naphthalene derivatives. Key steps include:
- Protection/deprotection strategies : Use methoxymethyl (MOM) protecting groups to selectively functionalize the naphthalene ring. For example, bromination at the 1-position followed by MOM group introduction at the 5-position (see similar protocols in ).
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., aromatic proton signals at δ 6.8–8.2 ppm) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How can researchers design toxicological studies for this compound, and what endpoints should be prioritized?
Methodological Answer: Follow systematic review frameworks (e.g., ATSDR guidelines):
- Study Design :
- Data Extraction : Use standardized forms (Table C-2) to collate outcomes like NOAEL/LOAEL .
- Risk of Bias Assessment : Apply questionnaires (Table C-5/C-6) to evaluate selection/performance bias (e.g., blinding, randomization) .
Advanced Research Questions
Q. How can conflicting data on metabolic pathways be resolved for this compound?
Methodological Answer:
- Comparative Metabolomics : Use LC-MS/MS to identify phase I/II metabolites (e.g., demethylated or glucuronidated derivatives). Cross-validate with in vitro models (human hepatocytes vs. rodent microsomes) .
- Mechanistic Studies : Inhibit specific CYP isoforms (e.g., CYP1A2 with furafylline) to pinpoint metabolic routes .
- Data Integration : Apply tiered evidence ratings (e.g., "probably high confidence" for reproducible in vivo results) per ATSDR’s systematic review framework .
Q. What strategies are effective for studying the environmental fate of this compound?
Methodological Answer:
- Partitioning Studies :
- Degradation Kinetics :
- Photolysis : Expose to UV light (254 nm) and monitor degradation products via GC-MS.
- Biodegradation : Use OECD 301F tests with activated sludge; track half-life (e.g., >60 days suggests persistence) .
Q. How can computational modeling predict the reactivity of this compound in organic synthesis?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electrophilic substitution sites (e.g., C-8 position due to methoxymethoxy directing effects) .
- Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to identify binding poses and catalytic residues .
- SAR Analysis : Compare with analogs (e.g., 1-Methoxynaphthalene) to quantify electronic effects of substituents on reaction rates .
Q. What methodologies address discrepancies in reported biological activities of naphthalene derivatives?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (Table C-2) and apply random-effects models to account for heterogeneity .
- Dose-Response Reconciliation : Use benchmark dose (BMD) modeling to standardize potency comparisons across studies .
- Confounding Adjustment : Stratify analyses by variables like solvent carriers (DMSO vs. saline) or animal strain (Sprague-Dawley vs. Wistar rats) .
Q. How can researchers optimize enzymatic assays using this compound as a substrate?
Methodological Answer:
- Enzyme Screening : Test activity with cytochrome c peroxidase (CcP) or laccases under varied pH (4–7) and temperature (25–37°C) conditions .
- Kinetic Parameters : Calculate and via Lineweaver-Burk plots (e.g., ~50 µM for CcP) .
- Inhibition Studies : Co-incubate with competitive inhibitors (e.g., ascorbic acid for oxidases) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
